molecular formula C22H21ClN2O4S B2608922 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine CAS No. 866895-21-8

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine

Numéro de catalogue: B2608922
Numéro CAS: 866895-21-8
Poids moléculaire: 444.93
Clé InChI: XMWSMVQMJZLCLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Properties The compound 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine (molecular formula: C₂₂H₂₀ClN₃O₄S) features a fused [1,4]dioxino[2,3-g]quinoline core with a 4-chlorobenzenesulfonyl group at the 8-position and a piperidine moiety at the 9-position . Its structural uniqueness lies in the electron-withdrawing 4-chlorobenzenesulfonyl group, which enhances binding affinity in biological systems, and the piperidine ring, which contributes to solubility and conformational flexibility.

The compound is cataloged by suppliers like ChemDiv and Arctom as a bioactive molecule for pharmaceutical research .

Propriétés

IUPAC Name

8-(4-chlorophenyl)sulfonyl-9-piperidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c23-15-4-6-16(7-5-15)30(26,27)21-14-24-18-13-20-19(28-10-11-29-20)12-17(18)22(21)25-8-2-1-3-9-25/h4-7,12-14H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWSMVQMJZLCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the dioxino group: This step involves the formation of the dioxino ring through a cyclization reaction.

    Attachment of the chlorobenzenesulfonyl group: This is typically done through a sulfonylation reaction using chlorobenzenesulfonyl chloride.

    Formation of the piperidine ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Analyse Des Réactions Chimiques

Types of Reactions

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents onto the quinoline or piperidine rings.

Applications De Recherche Scientifique

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a tool for studying biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound may have potential as a lead compound for the development of new drugs, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparaison Avec Des Composés Similaires

Core Heterocyclic Modifications

Compound Name Core Structure Key Structural Differences Biological Activity Reference
Target Compound [1,4]dioxino[2,3-g]quinoline 8-(4-Cl-benzenesulfonyl), 9-piperidine Under investigation
SH-340 (Quinazoline derivative) [1,4]dioxino[2,3-g]quinazoline Quinazoline core, 4-amino group Anti-atopic dermatitis
Benzo[5,6]dioxinoquinoxaline Benzo[5,6]dioxino[2,3-g]quinoxaline Quinoxaline core, phenoxazine substituents OLED emitter (TADF properties)
ZINC000020381010 [1,4]dioxino[2,3-g]quinoline 8-benzenesulfonyl, ethyl ester HSP40/JDP inhibitor (anticancer)

Key Observations

  • Core Heterocycle: Replacement of quinoline with quinazoline (as in SH-340) shifts activity toward skin barrier enhancement, while quinoxaline derivatives (e.g., OLED emitter) exhibit optoelectronic properties .
  • Substituent Effects : The 4-chlorobenzenesulfonyl group in the target compound likely enhances binding to hydrophobic pockets in proteins compared to plain benzenesulfonyl (ZINC000020381010) .

Substituent Variations on Piperidine

Compound Name Piperidine Substituent Impact on Activity Reference
Target Compound Unsubstituted piperidine Baseline solubility and flexibility
ZINC000020381010 Piperidine-4-carboxylate ethyl ester Improved lipophilicity, HSP40 inhibition
1-[8-(4-Methoxybenzoyl)-...] 4-Methylpiperazine hydrochloride Enhanced solubility (salt form)

Key Observations

  • Piperidine Modifications : Ethyl ester derivatives (ZINC000020381010) show higher binding scores (−42.263 kcal/mol) in virtual screens, suggesting substituents on piperidine enhance target engagement .
  • Salt Forms : Hydrochloride salts (e.g., 4-methylpiperazine derivative) improve bioavailability, as seen in supplier catalogs .

Sulfonyl Group Variations

Compound Name Sulfonyl Group Biological Impact Reference
Target Compound 4-Chlorobenzenesulfonyl Enhanced electron withdrawal
ZINC000020381010 Benzenesulfonyl Moderate binding affinity
N-[4-({8-chloro-...}sulfamoyl)phenyl]acetamide Sulfamoyl linkage Unknown (cataloged for research)

Key Observations

  • Chlorine Substituent: The para-chloro group in the target compound may increase stability and target specificity compared to non-halogenated analogs .

Research Findings and Therapeutic Potential

  • Anticancer Activity : Derivatives like ZINC000020381010 inhibit DNAJA1 and mutant p53, reducing cancer cell migration (−42.263 kcal/mol binding score) . The target compound’s 4-chlorobenzenesulfonyl group may further enhance this activity.
  • Dermatological Applications: Quinazoline analogs (e.g., SH-340) demonstrate efficacy in keratinocyte differentiation, suggesting the dioxinoquinoline scaffold’s versatility .
  • Patent Landscape : Related spiro-piperidine and kinase inhibitors are patented for cancer treatment, indicating commercial interest in this structural class .

Activité Biologique

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a quinoline moiety, which are known for their diverse biological activities. The presence of a chlorobenzenesulfonyl group enhances its pharmacological potential.

Antibacterial Activity

Research indicates that derivatives of compounds containing the sulfonamide group exhibit notable antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The synthesized derivatives were evaluated for their effectiveness using standard antibacterial assays.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory effects. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of various diseases.

  • AChE Inhibition : Compounds similar to 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine have demonstrated significant AChE inhibitory activity with IC50 values in the low micromolar range .
  • Urease Inhibition : The compound exhibited strong urease inhibition, with some derivatives achieving IC50 values lower than 5 µM, indicating high potency compared to standard inhibitors .

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives based on the piperidine framework and assessed their biological activities. The results indicated that modifications at specific positions on the piperidine ring could enhance antibacterial and enzyme inhibitory activities .
  • Mechanistic Studies : Fluorescence quenching studies revealed that the binding interactions between the synthesized compounds and bovine serum albumin (BSA) could explain their pharmacological effectiveness. These interactions suggest a potential mechanism for their observed biological activities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.